

# "2-Nitro-4-(trifluoromethoxy)phenol" synthesis and characterization

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethoxy)phenol

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Nitro-4-(trifluoromethoxy)phenol**

## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Nitro-4-(trifluoromethoxy)phenol**, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy and nitro functional groups impart unique electronic and lipophilic properties, making it a key building block for complex molecular architectures. This document details a primary synthetic methodology via electrophilic nitration of 4-(trifluoromethoxy)phenol, explaining the mechanistic rationale behind the procedural steps. Furthermore, it establishes a complete analytical workflow for structural verification and purity assessment, presenting expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.

## Introduction and Significance

**2-Nitro-4-(trifluoromethoxy)phenol** is an aromatic compound distinguished by three key functional groups: a hydroxyl group, a nitro group ortho to the hydroxyl, and a trifluoromethoxy group para to the hydroxyl. This specific arrangement of electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (hydroxyl) groups on a benzene ring creates a unique chemical scaffold. The trifluoromethoxy ( $-OCF_3$ ) group, in particular, is of high interest in

medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound serves as a critical intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]

## Chemical Identity

Property	Value	Source(s)
IUPAC Name	2-nitro-4-(trifluoromethoxy)phenol	
Synonym(s)	2-Hydroxy-5-(trifluoromethoxy)nitrobenzene	[3]
CAS Number	129644-56-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>4</sub>	[3]
Molecular Weight	223.11 g/mol	[3]
Appearance	Liquid	

## Synthetic Pathways and Methodologies

The synthesis of **2-Nitro-4-(trifluoromethoxy)phenol** is most effectively achieved through the direct electrophilic aromatic substitution on the readily available precursor, 4-(trifluoromethoxy)phenol. The directing effects of the substituent groups are paramount to the success of this reaction.

## Principle of Synthesis: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution. The trifluoromethoxy (-OCF<sub>3</sub>) group is deactivating and primarily meta- directing. In the starting material, 4-(trifluoromethoxy)phenol, the powerfully activating -OH group dictates the position of substitution. Since the para position is blocked, the incoming electrophile, the nitronium ion (NO<sub>2</sub><sup>+</sup>), is directed to the positions ortho to the hydroxyl group (C2 and C6).

The reaction is typically performed using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Careful temperature control is crucial to prevent di-nitration and minimize the formation of undesired byproducts.

## Proposed Synthetic Protocol: Nitration of 4-(Trifluoromethoxy)phenol

This protocol describes a standard procedure for the regioselective nitration of a phenol.

### Materials:

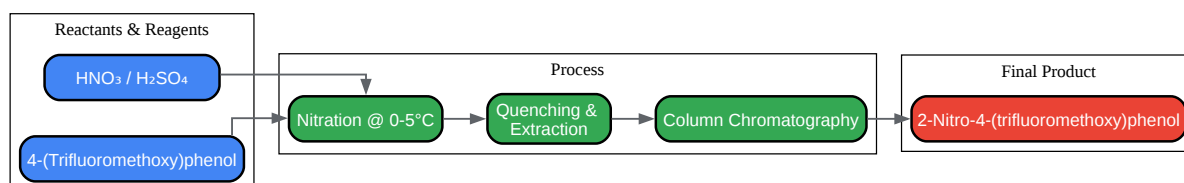
- 4-(Trifluoromethoxy)phenol (1.0 eq)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

### Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 vols) while maintaining the temperature below 10 °C.

- **Addition:** Add the prepared nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over 30-60 minutes. The temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C to ensure selectivity and safety.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Nitro-4-(trifluoromethoxy)phenol**.

## Synthetic Workflow Diagram



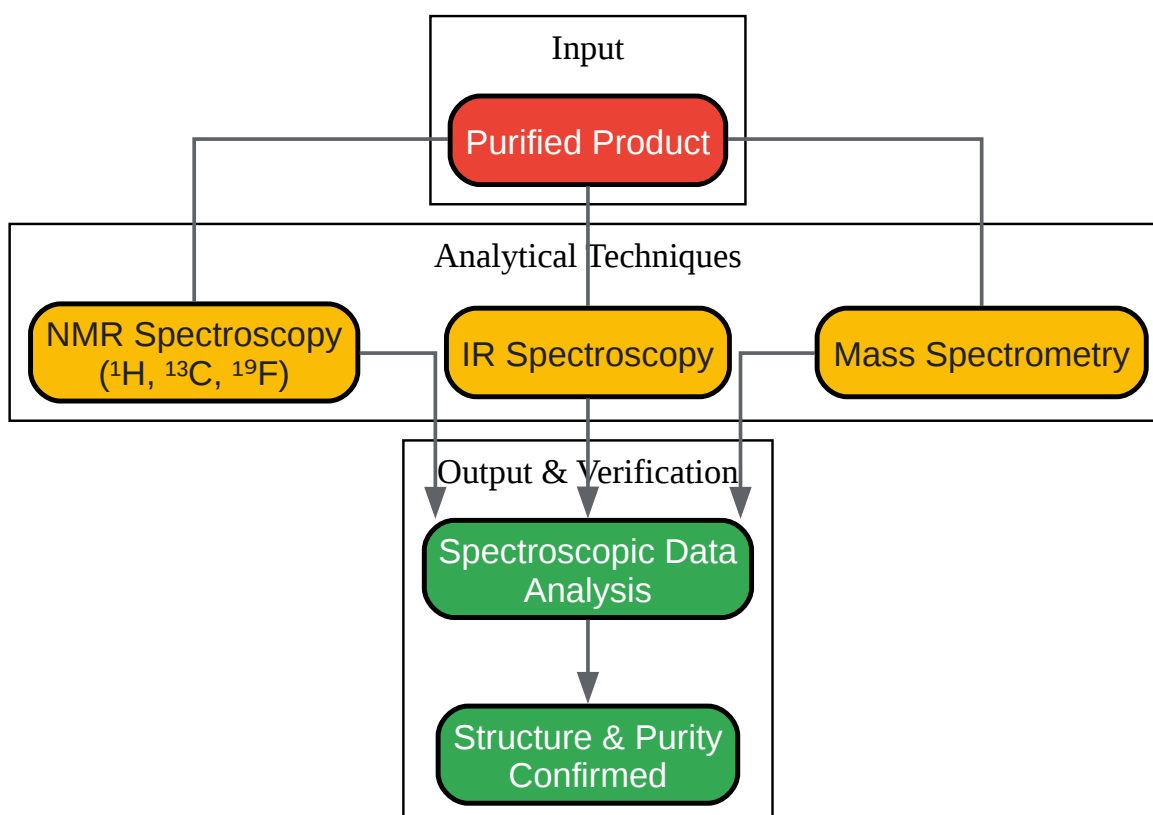
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Caption: Synthetic workflow for **2-Nitro-4-(trifluoromethoxy)phenol**.

## Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for analysis.

### Characterization Workflow Diagram



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Caption: Analytical workflow for structural and purity verification.

### Expected Analytical Data

The following sections detail the anticipated spectroscopic data for **2-Nitro-4-(trifluoromethoxy)phenol** based on its chemical structure and established principles of spectroscopy.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm).
  - H-6: This proton is ortho to the -OH group and meta to the -NO<sub>2</sub> group. It is expected to appear as a doublet.
  - H-5: This proton is ortho to the -NO<sub>2</sub> group and meta to the -OH group. It will likely be the most downfield signal and appear as a doublet of doublets.
  - H-3: This proton is ortho to the -OCF<sub>3</sub> group and meta to the -NO<sub>2</sub> group. It is expected to appear as a doublet.
  - -OH: A broad singlet, whose chemical shift is concentration and solvent dependent.
- $^{13}\text{C}$  NMR: The carbon NMR will display 7 unique signals. The carbon attached to the nitro group (C2) and the carbon attached to the trifluoromethoxy group (C4) will be significantly downfield. The -OCF<sub>3</sub> carbon will appear as a quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF<sub>3</sub> group.

The IR spectrum provides confirmation of the key functional groups.[\[4\]](#)[\[5\]](#)

- ~3200-3500 cm<sup>-1</sup> (broad): O-H stretching vibration, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
- ~3000-3100 cm<sup>-1</sup> (sharp): Aromatic C-H stretching.
- ~1530-1570 cm<sup>-1</sup> (strong) and ~1340-1370 cm<sup>-1</sup> (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic.[\[5\]](#)
- ~1500-1600 cm<sup>-1</sup>: Aromatic C=C ring stretching vibrations.

- $\sim 1200\text{-}1280\text{ cm}^{-1}$  (strong): C-O-C asymmetric stretching of the aryl ether component of the trifluoromethoxy group.
- $\sim 1100\text{-}1200\text{ cm}^{-1}$  (very strong): C-F stretching vibrations of the  $-\text{CF}_3$  group.
- Molecular Ion ( $\text{M}^+$ ): The electron ionization (EI-MS) spectrum should show a molecular ion peak at  $m/z = 223.01$ , corresponding to the molecular formula  $\text{C}_7\text{H}_4\text{F}_3\text{NO}_4$ .
- Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the nitro group ( $[\text{M}-\text{NO}_2]^+$  at  $m/z = 177$ ), loss of the hydroxyl group ( $[\text{M}-\text{OH}]^+$ ), and cleavage of the trifluoromethyl group ( $[\text{M}-\text{CF}_3]^+$ ).

## Data Summary Table

Technique	Feature	Expected Observation
$^1\text{H}$ NMR	Aromatic Protons	3 signals in the $\delta$ 7.0-8.5 ppm range (d, dd, d)
Hydroxyl Proton	1 broad singlet (variable shift)	
IR	O-H Stretch	$\sim 3200\text{-}3500\text{ cm}^{-1}$ (broad)
N-O Stretches	$\sim 1550\text{ cm}^{-1}$ (asymmetric) & $\sim 1350\text{ cm}^{-1}$ (symmetric)	
C-F Stretches	$\sim 1100\text{-}1200\text{ cm}^{-1}$ (very strong)	
MS (EI)	Molecular Ion Peak	$m/z = 223$
Key Fragment	$m/z = 177$ ( $[\text{M}-\text{NO}_2]^+$ )	

## Safety, Handling, and Storage

**2-Nitro-4-(trifluoromethoxy)phenol** is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

- Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation. It may also cause respiratory irritation.<sup>[6]</sup>

- **Handling:** Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of **2-Nitro-4-(trifluoromethoxy)phenol** via electrophilic nitration of its phenol precursor. The rationale for the chosen methodology, rooted in the principles of physical organic chemistry, ensures a high probability of success and regiochemical control. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a clear and effective strategy for verifying the structural integrity and purity of the final product. The information presented herein serves as a valuable technical resource for scientists engaged in the synthesis and application of this important chemical building block.

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